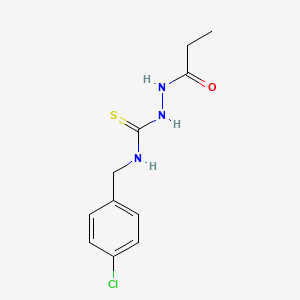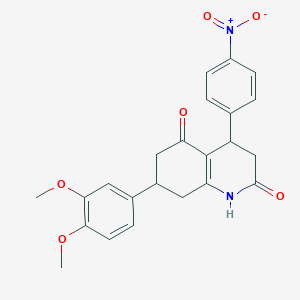
N-(4-chlorobenzyl)-2-propionylhydrazinecarbothioamide
Vue d'ensemble
Description
N-(4-chlorobenzyl)-2-propionylhydrazinecarbothioamide, also known as CBPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. CBPT is a thiosemicarbazone derivative that has been shown to possess a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties.
Mécanisme D'action
The mechanism of action of N-(4-chlorobenzyl)-2-propionylhydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. N-(4-chlorobenzyl)-2-propionylhydrazinecarbothioamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-2-propionylhydrazinecarbothioamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. N-(4-chlorobenzyl)-2-propionylhydrazinecarbothioamide has also been shown to possess anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines. Additionally, N-(4-chlorobenzyl)-2-propionylhydrazinecarbothioamide has been shown to possess antioxidant activity and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-chlorobenzyl)-2-propionylhydrazinecarbothioamide for lab experiments is its wide range of biological activities. N-(4-chlorobenzyl)-2-propionylhydrazinecarbothioamide has been shown to possess antitumor, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties, making it a versatile compound for scientific research. However, one of the limitations of N-(4-chlorobenzyl)-2-propionylhydrazinecarbothioamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on N-(4-chlorobenzyl)-2-propionylhydrazinecarbothioamide. One area of interest is the development of N-(4-chlorobenzyl)-2-propionylhydrazinecarbothioamide derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of N-(4-chlorobenzyl)-2-propionylhydrazinecarbothioamide's potential as a combination therapy with other anticancer agents. Additionally, further research is needed to fully elucidate the mechanism of action of N-(4-chlorobenzyl)-2-propionylhydrazinecarbothioamide and to identify its molecular targets.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-2-propionylhydrazinecarbothioamide has been extensively studied for its potential applications in scientific research. It has been shown to possess antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. N-(4-chlorobenzyl)-2-propionylhydrazinecarbothioamide has also been shown to possess antimicrobial activity against a variety of bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Additionally, N-(4-chlorobenzyl)-2-propionylhydrazinecarbothioamide has been shown to possess antiviral activity against the influenza virus.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(propanoylamino)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3OS/c1-2-10(16)14-15-11(17)13-7-8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3,(H,14,16)(H2,13,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJVWQNXHMDYLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=S)NCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-allyl-5-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4849444.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-phenylpropanamide](/img/structure/B4849451.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]cyclohexanecarboxamide](/img/structure/B4849454.png)
![3,3'-[(4,5-dimethyl-1,3-thiazol-2-yl)imino]dipropanamide](/img/structure/B4849462.png)
![{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetonitrile](/img/structure/B4849469.png)
![3-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]propanoic acid](/img/structure/B4849478.png)
![N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4849485.png)
![2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B4849509.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(2,4-dimethoxyphenyl)thiourea](/img/structure/B4849510.png)
![6-({[3-(methoxycarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4849519.png)
![1-(3-methoxyphenyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4849526.png)
![3-[1-[2-(2-chlorophenoxy)ethyl]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4849539.png)